2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is a complex organic compound featuring a pyridine ring, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The azetidine ring can be introduced through subsequent reactions involving azetidine derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition Reactions: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole and pyridine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.
Medicine: The compound has been studied for its potential medicinal properties, including its use as an antimicrobial, antioxidant, and anti-inflammatory agent. Its unique structure allows it to bind to specific receptors and enzymes, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The triazole and pyridine rings can bind to specific enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Phenyl-1H-1,2,3-triazole: This compound shares the triazole ring but lacks the pyridine and azetidine rings.
2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl phosphate: This compound contains a phosphate group instead of the azetidine ring.
Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate: Another phosphate-containing analog.
Uniqueness: 2-[3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine is unique due to its combination of triazole, pyridine, and azetidine rings, which provides it with distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(15-8-4-5-9-18-15)21-10-14(11-21)22-12-16(19-20-22)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQAMDAEFKTACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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